Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate
Description
Properties
CAS No. |
90090-55-4 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H11NO4/c1-9-4-3-5(7(9)11)6(10)8(12)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
AJILGMOZDSNPIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate, also known as 2-pyrrolidinone,3-(acetyloxy)-1-methyl, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | (1-methyl-2-oxopyrrolidin-3-yl) acetate |
| InChI | InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 |
| SMILES | CC(=O)OC1CCN(C1=O)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor binding, influencing several biological pathways including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Demonstrates cytotoxic effects against multiple cancer cell lines.
- Neuroprotective Effects : Investigated for its anticonvulsant and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential in various studies. For instance, it has shown efficacy in inhibiting the proliferation of cancer cells in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 8.5 |
| A549 (lung cancer) | 6.0 |
Case Studies
- Antiviral Activity : A study explored the use of this compound as a potential inhibitor of viral proteases. The compound demonstrated significant inhibition rates against SARS-CoV proteases, indicating its potential utility in antiviral drug development .
- Neuroprotective Studies : In animal models, the compound exhibited neuroprotective effects by reducing seizure frequency and severity in induced epilepsy models. This suggests its potential therapeutic application in neurological disorders .
- Inflammation Reduction : Clinical trials have indicated that this compound can reduce inflammation markers in patients with chronic inflammatory conditions, supporting its use as an anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate and Related Compounds
*Note: The molecular formula and weight for this compound are inferred based on structural analysis of analogs.
Key Differences and Implications
Ring Substitution and Conformation
- Oxo Position: The 2-oxo group in the target compound induces distinct ring puckering compared to 5-oxo analogs (e.g., Methyl 5-Oxopyrrolidine-3-acetate).
- Methyl Substitution : The 1-methyl group sterically hinders rotation around the pyrrolidine ring, reducing conformational flexibility compared to unmethylated analogs like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid .
Functional Group Effects
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity (logP ~0.5–1.5 estimated) compared to the carboxylic acid derivative (logP ~-0.5 for 1-Methyl-5-oxopyrrolidine-3-carboxylic acid) , influencing membrane permeability and bioavailability.
- Aromatic vs. Aliphatic Cores : Unlike Methyl 2-(1-methylindol-3-yl)-2-oxoacetate , which features an indole ring for π-π stacking, the target compound’s pyrrolidine ring lacks aromaticity, favoring hydrogen bonding via the lactam oxygen.
Reactivity and Stability
- Hydrolysis Sensitivity : The ester group in the target compound is prone to hydrolysis under alkaline conditions, unlike the stable amide in piracetam analogs .
- Ring Oxidation: The 2-oxo group may stabilize the ring against oxidation compared to pyridine-based analogs (e.g., Methyl (3-amino-2-oxopyridin-1-yl)acetate) , which are susceptible to electrophilic substitution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate, and how can reaction conditions be optimized?
- The synthesis of structurally related pyrrolidinone derivatives often involves condensation reactions between substituted pyrrolidinones and activated esters. For example, triethylamine is frequently used as a base to facilitate esterification or amidation steps, ensuring high yields (e.g., 70–85%) under mild conditions . Optimization may require adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–5°C to room temperature) to control side reactions like hydrolysis or dimerization .
Q. How can the molecular conformation of this compound be analyzed, particularly the puckering of the pyrrolidinone ring?
- The Cremer-Pople puckering parameters are critical for quantifying non-planar ring conformations. For the 1-methyl-2-oxopyrrolidin-3-yl moiety, X-ray crystallography combined with software like SHELXL can determine puckering amplitudes (e.g., 0.2–0.5 Å) and phase angles . Computational tools (e.g., DFT calculations) further validate experimental data by modeling ring strain and hydrogen-bonding interactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR can resolve the methyl groups (δ 1.2–1.5 ppm for CH-pyrrolidinone) and carbonyl signals (δ 170–175 ppm for oxoacetate). IR spectroscopy confirms carbonyl stretches (1650–1750 cm) . HRMS (High-Resolution Mass Spectrometry) validates molecular ion peaks (e.g., [M+H] at m/z 215.1052) .
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methyl group influence reactivity in nucleophilic substitution reactions?
- The 1-methyl group on the pyrrolidinone ring introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl carbon. Kinetic studies using competitive reactions with amines (e.g., benzylamine vs. cyclohexylamine) reveal rate differences of 2–3 orders of magnitude. Computational modeling (e.g., NBO analysis) quantifies electronic effects, showing reduced electrophilicity at the carbonyl due to methyl-induced hyperconjugation .
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Polymorphism can arise from variations in hydrogen-bonding networks (e.g., C=O···H-N interactions). Using WinGX and SHELXTL, researchers can refine unit cell parameters and compare packing diagrams. For example, Form I (monoclinic, P2/c) may exhibit denser packing than Form II (orthorhombic, Pbca), affecting solubility and stability . Pairing X-ray data with DSC (Differential Scanning Calorimetry) clarifies thermal phase transitions .
Q. How can structure-activity relationships (SAR) be explored for bioactivity, given the compound’s dual carbonyl groups?
- Systematic SAR studies involve synthesizing analogs with modified ester groups (e.g., ethyl or isopropyl instead of methyl) and evaluating bioactivity. For example, replacing the methyl ester with a bulkier group reduces metabolic clearance in hepatic microsome assays . Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like proteases or kinases, highlighting the oxoacetate moiety’s role in binding affinity .
Q. What are the challenges in scaling up enantioselective synthesis of this compound?
- Asymmetric synthesis requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the pyrrolidinone C-3 position. Key challenges include:
- Enantiomeric excess (ee) : Optimizing catalyst loading (5–10 mol%) and reaction time (24–48 hrs) to achieve >90% ee .
- Purification : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, but scalability may demand simulated moving bed (SMB) chromatography .
Methodological Insights
- Crystallography : Use SHELXL for refining anisotropic displacement parameters and validating hydrogen-bond geometries .
- Kinetic Studies : Employ stopped-flow spectroscopy to monitor rapid acylation reactions involving the oxoacetate group .
- Computational Tools : Gaussian 16 or ORCA for modeling transition states and calculating activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
